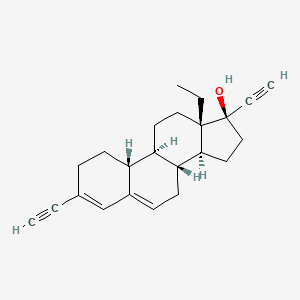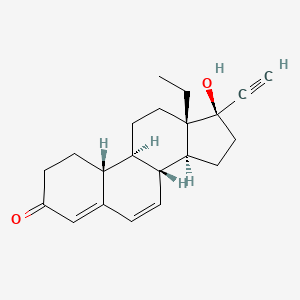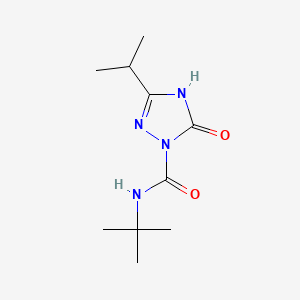
Impureté 1 de Doxofylline
Vue d'ensemble
Description
Doxofylline Impurity 1 is a chemical compound associated with the drug doxofylline, which is used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Doxofylline is a methylxanthine derivative that functions as a phosphodiesterase inhibitor, leading to bronchodilation and anti-inflammatory effects . Doxofylline Impurity 1 is one of the impurities that can be formed during the synthesis or degradation of doxofylline .
Applications De Recherche Scientifique
Doxofylline Impurity 1 has several scientific research applications. In pharmaceutical research, it is used as a reference standard for quality control and method validation . It is also employed in forced degradation studies to understand the stability and degradation pathways of doxofylline. Additionally, Doxofylline Impurity 1 is used in the identification of unknown impurities and the assessment of genotoxic potential, making it valuable in drug development and regulatory compliance .
Mécanisme D'action
- Doxofylline Impurity 1 is a methylxanthine derivative, similar to doxofylline, which is used in the treatment of chronic obstructive pulmonary disease (COPD), bronchial asthma, and pulmonary disease with a spastic bronchial component .
Target of Action
Mode of Action
Its safety profile and efficacy make it a valuable option for managing respiratory conditions . 🌿🫁
Méthodes De Préparation
The preparation of Doxofylline Impurity 1 involves specific synthetic routes and reaction conditions. One method involves the use of doxofylline as a starting material, which undergoes various chemical reactions to form the impurity. The synthetic route typically includes steps such as alkylation, cyclization, and purification. Industrial production methods may involve optimizing these reactions to achieve higher yields and purity levels, often using advanced techniques like high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Doxofylline Impurity 1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield dehydroxylated products .
Comparaison Avec Des Composés Similaires
Doxofylline Impurity 1 can be compared with other similar compounds, such as theophylline and aminophylline, which are also methylxanthine derivatives used in the treatment of respiratory diseases . Unlike theophylline, doxofylline and its impurities have a better safety profile with fewer side effects . Other similar compounds include various doxofylline-related impurities, such as 1,3-dimethyl-6,7,9,10-tetrahydro-7,10-epoxy[1,4]oxazepino[5,4-f]purine-2,4(1H,3H)-dione and theophylline-7-acetaldehyde .
Propriétés
IUPAC Name |
3-(1,3-dioxolan-2-ylmethyl)-N-methyl-5-(methylamino)imidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3/c1-11-9-8(10(15)12-2)14(6-13-9)5-7-16-3-4-17-7/h6-7,11H,3-5H2,1-2H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNGFFZEKHUMKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N(C=N1)CC2OCCO2)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













